Cas no 300697-64-7 (ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a substituted tetrahydropyrimidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a 2-chlorophenyl group and a phenyl ring, contributing to its utility as an intermediate in medicinal chemistry. The ethyl carboxylate moiety enhances solubility, facilitating further functionalization. The compound’s rigid tetrahydropyrimidine core offers stability, while the carbonyl group at the 2-position provides reactivity for nucleophilic additions. Its well-defined stereochemistry and purity make it suitable for research in drug discovery, particularly in the development of bioactive molecules. This compound is typically handled under controlled conditions due to its synthetic sensitivity.
ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate structure
300697-64-7 structure
Product Name:ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No:300697-64-7
MF:C20H19ClN2O3
MW:370.829464197159
CID:3061989
PubChem ID:2830425
Update Time:2025-05-19

ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • <br>ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidi ne-5-carboxylate
    • ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • SR-01000906636-1
    • ethyl 6-(2-chlorophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate
    • 300697-64-7
    • Z47015803
    • ETHYL 4-(2-CHLOROPHENYL)-1-METHYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
    • AKOS001030402
    • STK407595
    • AKOS022165474
    • F0446-0031
    • SR-01000906636
    • Inchi: 1S/C20H19ClN2O3/c1-3-26-19(24)16-17(14-11-7-8-12-15(14)21)22-20(25)23(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,22,25)
    • InChI Key: AKMVGEZECRYKHI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1C(C(=O)OCC)=C(C2C=CC=CC=2)N(C)C(N1)=O

Computed Properties

  • Exact Mass: 370.1084202Da
  • Monoisotopic Mass: 370.1084202Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58.6Ų

ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>

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Additional information on ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comprehensive Overview of Ethyl 4-(2-Chlorophenyl)-1-Methyl-2-Oxo-6-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS No. 300697-64-7)

The compound ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 300697-64-7) is a structurally intricate molecule that has garnered significant attention in the field of medicinal chemistry and organic synthesis. This tetrahydropyrimidine derivative is characterized by its unique heterocyclic framework, which incorporates a chlorophenyl group and an ester functionality. Such structural features make it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers are particularly interested in its potential applications due to the growing demand for novel bioactive compounds in drug discovery.

In recent years, the scientific community has shown a heightened interest in tetrahydropyrimidine derivatives, driven by their diverse pharmacological properties. The ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is no exception, as its structure aligns with the broader class of dihydropyrimidinones (DHPMs), which are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound's chlorophenyl moiety further enhances its potential as a scaffold for designing targeted therapies, especially in the context of central nervous system (CNS) disorders and metabolic diseases.

The synthesis of ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multicomponent reaction (MCR), such as the Biginelli reaction, which is widely employed for constructing pyrimidine cores. This method is favored for its efficiency and ability to introduce diverse substituents, making it a cornerstone in modern green chemistry practices. The compound's ester group also offers versatility for further derivatization, enabling researchers to explore its utility in prodrug development or as a ligand in catalytic systems.

From an industrial perspective, the demand for high-value intermediates like ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is on the rise, particularly in the pharmaceutical and agrochemical sectors. Its relevance is further amplified by the increasing focus on sustainable synthesis and atom economy, as industries strive to minimize waste and reduce environmental impact. This compound's compatibility with flow chemistry and continuous manufacturing processes positions it as a promising candidate for scalable production.

In the realm of drug discovery, the tetrahydropyrimidine scaffold has been extensively studied for its ability to modulate various biological targets. The presence of a chlorophenyl group in ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate suggests potential interactions with enzyme active sites or receptor binding pockets, making it a subject of interest for structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and molecular docking have further accelerated the exploration of its therapeutic potential.

As the scientific community continues to unravel the complexities of heterocyclic chemistry, compounds like ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate will remain at the forefront of innovation. Their ability to serve as building blocks for more complex molecules underscores their importance in both academic and industrial research. With the ongoing shift toward personalized medicine and targeted drug delivery, the role of such intermediates is expected to expand, driving further interest in their synthesis and applications.

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